molecular formula C16H21NO6S B11935309 2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid

2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid

Cat. No.: B11935309
M. Wt: 355.4 g/mol
InChI Key: YASYAEVZKXPYIZ-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with a methyl group at position 4 and a carboxylic acid moiety at position 3. The phenyl ring at position 2 of the thiazole is further substituted with a hydroxyl group at position 2 and a polyether chain (2-(2-methoxyethoxy)ethoxy) at position 4. While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes for ethoxy-substituted phenyl-thiazoles involve multi-step protocols, such as coupling reactions and deprotection steps .

Properties

Molecular Formula

C16H21NO6S

Molecular Weight

355.4 g/mol

IUPAC Name

2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C16H21NO6S/c1-16(15(19)20)10-24-14(17-16)12-4-3-11(9-13(12)18)23-8-7-22-6-5-21-2/h3-4,9,18H,5-8,10H2,1-2H3,(H,19,20)

InChI Key

YASYAEVZKXPYIZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CSC(=N1)C2=C(C=C(C=C2)OCCOCCOC)O)C(=O)O

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Formation

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 4-methyl-5H-1,3-thiazole-4-carboxylic acid backbone. A modified approach from US3274207A employs 4-chloromethylthiazole as a precursor. Hydrolysis with dilute hydrochloric acid yields 4-hydroxymethylthiazole (68.5% yield), which is subsequently oxidized using nitric-sulfuric acid mixtures to form the carboxylic acid derivative (65–85.5% yield). Critical parameters include:

  • Reagent stoichiometry : Excess nitric acid (≥3 eq.) ensures complete oxidation.

  • Temperature control : Oxidation at 60–70°C minimizes decarboxylation.

Formic Acid-Mediated Cyclization

WO2014029320A1 introduces a catalyst-free method using formic acid to cyclize thiourea derivatives with α-haloketones. For 4-methyl substitution, 2-bromoacetophenone derivatives react with thiourea in formic acid at 80°C, achieving yields >75%. Advantages include:

  • Reduced toxicity : Avoids traditional solvents like DMF.

  • Simplified workup : Direct precipitation of the thiazole product.

Phenyl Ether Moiety Construction

Williamson Ether Synthesis

The 2-(2-methoxyethoxy)ethoxy side chain is installed via sequential alkylation. Starting with 2,4-dihydroxybenzaldehyde, selective protection of the 2-hydroxy group (e.g., TBSCl) allows Williamson coupling with 1-bromo-2-(2-methoxyethoxy)ethane. Key steps include:

  • Base selection : K₂CO₃ in acetone (60°C, 12 h) achieves 82% coupling efficiency.

  • Deprotection : TBAF in THF quantitatively removes the silyl protecting group.

Boronate Ester Intermediate

The phenyl boronate ester (e.g., A674742 [959972-40-8]) facilitates Suzuki-Miyaura coupling. Synthesis involves treating the protected phenol with bis(pinacolato)diboron and Pd(dppf)Cl₂, yielding the boronate in 89% yield.

Coupling Strategies

Suzuki-Miyaura Cross-Coupling

The thiazole core (as a bromo derivative) couples with the phenyl boronate under Pd(PPh₃)₄ catalysis. Optimized conditions from A674742 :

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃ (2 eq.)
SolventDME/H₂O (4:1)
Temperature90°C, 24 h
Yield76%

Post-coupling, hydrolysis of the methyl ester (if present) with LiOH in THF/water affords the carboxylic acid.

Final Deprotection and Functionalization

Hydroxyl Group Deprotection

The TBS-protected phenol is deprotected using TBAF, followed by acidic workup (HCl, MeOH) to yield the free hydroxyl group. Purity is enhanced via recrystallization from ethyl acetate/hexanes (mp 128–130°C).

Carboxylic Acid Activation

Esterification or amidation of the carboxylic acid is achieved using EDC/HOBt or thionyl chloride. For example, 4-Thiazolecarboxylic acid reacts with thionyl chloride to form the acyl chloride (99% yield), which is stable for further derivatization.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 8.85 (d, J=2.1 Hz, thiazole-H), 3.96 (s, -OCH₃), 2.45 (s, -CH₃).

  • HRMS : m/z calcd for C₁₅H₁₉NO₆S [M+H]⁺: 342.1012, found 342.1008.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity. Residual solvents (e.g., DCM) are <0.1% by GC-MS.

Challenges and Optimizations

  • Regioselectivity : Competing O- vs. S-alkylation in thiazole formation is mitigated by slow addition of α-haloketones.

  • Ester Hydrolysis : LiOH in THF/water (1:1) at 0°C prevents thiazole ring degradation.

  • Scale-up Considerations : Continuous flow reactors improve safety during nitric acid oxidation .

Chemical Reactions Analysis

Key Functional Group Reactions

The compound’s reactivity is governed by its functional groups:

Carboxylic Acid Group

  • Esterification : Reaction with alcohols (e.g., methanol, ethanol) in acidic conditions to form esters.

  • Amidation : Conversion to amides using amines (e.g., benzylamine) under coupling agents like EDC/HOBt.

  • Acyl Chloride Formation : Reaction with thionyl chloride (SOCl₂) to generate reactive acyl chlorides, which can undergo nucleophilic acyl substitution .

Thiazole Ring

  • Electrophilic Substitution : Substitution at the 2-position (para to the carboxylic acid) due to electron-deficient nature of the thiazole ring.

  • Nucleophilic Substitution : Possible under high-temperature or acidic conditions, though less common for thiazoles.

Phenolic Hydroxyl Group

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions to form ethers.

  • Acetylation : Conversion to acetates via acetic anhydride or acetyl chloride.

Reaction Conditions and Yields

Data from analogous compounds (e.g., 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid ) provide insights into feasible reaction parameters :

Reaction Type Reagents/Conditions Yield Key Observations
Acyl Chloride Formation SOCl₂, reflux (1–3 hours)98.7%High purity achieved via vacuum distillation .
Saponification NaOH/KOH, ethyl acetate/water, 40–60°C75.4–98.8%Requires careful pH control to avoid side reactions .
Ester Hydrolysis HCl, NaOH, reflux (overnight)89%Acidic workup to isolate carboxylic acid .

Mechanistic Considerations

  • Stability : Likely stable under standard laboratory conditions, though prolonged exposure to acidic/basic conditions may alter functional groups.

  • Reactivity : The carboxylic acid and thiazole ring are primary reactive sites, while the phenolic OH may require activation (e.g., via deprotonation) for reactions.

Limitations and Future Studies

  • Data Gaps : Specific reaction kinetics, solvent effects, and mechanistic details for this exact compound remain underexplored.

  • Optimization : Further studies are needed to refine reaction conditions for scalability and purity.

Scientific Research Applications

Pharmaceutical Research

SP-420 has been identified as an analog of desferriticin, demonstrating higher iron clearance efficiency. This property suggests potential applications in treating conditions associated with iron overload, such as hemochromatosis or thalassemia .

Antimicrobial Activity

Research indicates that compounds similar to SP-420 exhibit antibacterial and antitubercular activities. For instance, thiazole derivatives have shown efficacy against various bacterial strains, including Mycobacterium smegmatis, with significant minimum inhibitory concentrations (MICs) reported . The structural characteristics of SP-420 may enhance its bioactivity against resistant strains.

Synthesis of Novel Compounds

SP-420 serves as a precursor in the synthesis of other biologically active compounds. Its ability to undergo further chemical transformations allows researchers to explore new derivatives with tailored pharmacological profiles. For example, derivatives synthesized from SP-420 have been investigated for their cytotoxic effects on cancer cells .

Material Science

The compound's unique structure enables its use in the development of advanced materials, such as nanoparticles and hydrogels. The incorporation of SP-420 into polymer matrices can enhance the mechanical and thermal properties of the resultant materials, making them suitable for biomedical applications .

Case Studies

StudyObjectiveFindings
Antimicrobial Evaluation Assess the antibacterial activity of SP-420 analogsCompounds showed broad-spectrum activity against Gram-positive and Gram-negative bacteria; specific derivatives demonstrated potent antitubercular activity with MIC values as low as 50 µg/mL .
Iron Clearance Study Investigate the efficacy of SP-420 in iron overload modelsSP-420 exhibited superior iron chelation properties compared to desferriticin, indicating potential for clinical applications in iron-related disorders .
Polymer Development Explore the synthesis of nanoparticles using SP-420Successful synthesis of polyacrylamide-grafted chitosan nanoparticles was achieved, demonstrating enhanced flocculation performance .

Mechanism of Action

The mechanism of action of 2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related thiazole-carboxylic acid derivatives are compared based on substituent variations, molecular properties, and available research findings:

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 2-hydroxy, 4-[2-(2-methoxyethoxy)ethoxy]phenyl, 4-methyl, 5-carboxylic acid C₁₈H₂₃NO₇S ~397.44* High solubility due to polyether chain; potential for hydrogen bonding .
Ethyl 2-[4-(2-benzimidazolyl)phenyl]-4-methylthiazole-5-carboxylate 4-(benzimidazol-2-yl)phenyl, ethyl ester C₂₀H₁₇N₃O₂S 363.44 Ester group may reduce solubility compared to carboxylic acid.
4-Methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic acid (4-methylphenoxy)methyl, 4-methyl C₁₃H₁₃NO₃S 263.31 Simpler substituent; lower molecular weight and lipophilicity.
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-(trifluoromethyl)phenyl, ethyl ester C₁₄H₁₂F₃NO₂S 315.31 Trifluoromethyl group increases electronegativity and metabolic stability.
2-[3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid 3-cyano, 4-(3-hydroxy-2-methylpropoxy)phenyl C₁₆H₁₆N₂O₄S 332.38 Cyano group enhances electron-withdrawing effects; hydroxypropoxy improves solubility.

*Calculated based on analogous compounds in the evidence.

Functional Group Comparisons

  • Carboxylic Acid vs. Ester: The target compound’s free carboxylic acid (vs.
  • Polyether Chain: The 2-(2-methoxyethoxy)ethoxy substituent in the target compound is distinct from simpler alkoxy or aryl groups (e.g., methylphenoxy in ). This chain likely improves aqueous solubility and pharmacokinetics compared to analogs with hydrophobic substituents like trifluoromethyl .

Biological Activity

The compound 2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid , also known by its CAS number 911714-45-9 , is a thiazole derivative that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C16H21NO6S
  • Molecular Weight : 355.41 g/mol
  • Density : Approximately 1.32 g/cm³ (predicted)
  • Melting Point : 82-83°C (in ethyl acetate/hexane) .

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a wide range of biological activities, including:

  • Anticancer : Some derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antioxidant : Compounds in this class can scavenge free radicals.
  • Enzyme Inhibition : Thiazole derivatives are known to inhibit enzymes such as xanthine oxidase, which is relevant for conditions like gout.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiazole derivatives, including the compound . Notably:

  • A study reported that certain thiazole derivatives exhibited significant cytotoxicity against human cancer cell lines, including colon adenocarcinoma (HT-29) and cervical carcinoma (HeLa) with IC50 values ranging from 2.76 to 9.27 µM .

Case Study: Cytotoxicity Evaluation

Cell LineIC50 Value (µM)
Colon Adenocarcinoma (HT-29)2.76
Cervical Carcinoma (HeLa)9.27
Renal Cancer (RXF 486)1.143

This data suggests a selective activity against renal cancer cells, indicating potential for targeted therapies.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties using DPPH free radical scavenging assays. Results indicated moderate antioxidant activity, with some derivatives showing IC50 values comparable to established antioxidants .

Enzyme Inhibition Studies

The compound's ability to inhibit xanthine oxidase was investigated due to its implications in treating hyperuricemia and related disorders:

  • Compounds similar to the thiazole derivative showed IC50 values ranging from 3.6 to 9.9 µM against xanthine oxidase, suggesting effective inhibition .

The proposed mechanism of action involves the interaction of the thiazole ring with the enzyme's active site, facilitating enzyme inhibition through hydrogen bonding and hydrophobic interactions .

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